Cas no 2228697-80-9 (3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanal)
3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanal Chemical and Physical Properties
Names and Identifiers
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- EN300-1731019
- 3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanal
- 2228697-80-9
- 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanal
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- Inchi: 1S/C8H8N4O/c13-3-1-2-6-4-7-8(9-5-6)11-12-10-7/h3-5H,1-2H2,(H,9,10,11,12)
- InChI Key: BYTUTNZLCSGGIT-UHFFFAOYSA-N
- SMILES: O=CCCC1C=NC2C(C=1)=NNN=2
Computed Properties
- Exact Mass: 176.06981089g/mol
- Monoisotopic Mass: 176.06981089g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 71.5Ų
3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1731019-0.05g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanal |
2228697-80-9 | 0.05g |
$1709.0 | 2023-09-20 | ||
| Enamine | EN300-1731019-0.1g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanal |
2228697-80-9 | 0.1g |
$1791.0 | 2023-09-20 | ||
| Enamine | EN300-1731019-0.25g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanal |
2228697-80-9 | 0.25g |
$1872.0 | 2023-09-20 | ||
| Enamine | EN300-1731019-0.5g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanal |
2228697-80-9 | 0.5g |
$1954.0 | 2023-09-20 | ||
| Enamine | EN300-1731019-1.0g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanal |
2228697-80-9 | 1g |
$2035.0 | 2023-06-04 | ||
| Enamine | EN300-1731019-2.5g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanal |
2228697-80-9 | 2.5g |
$3988.0 | 2023-09-20 | ||
| Enamine | EN300-1731019-5.0g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanal |
2228697-80-9 | 5g |
$5900.0 | 2023-06-04 | ||
| Enamine | EN300-1731019-10.0g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanal |
2228697-80-9 | 10g |
$8749.0 | 2023-06-04 | ||
| Enamine | EN300-1731019-1g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanal |
2228697-80-9 | 1g |
$2035.0 | 2023-09-20 | ||
| Enamine | EN300-1731019-5g |
3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propanal |
2228697-80-9 | 5g |
$5900.0 | 2023-09-20 |
3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanal Related Literature
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanal
Introduction to 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanal (CAS No: 2228697-80-9)
The compound 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanal (CAS No: 2228697-80-9) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aldehyde derivative has garnered considerable attention due to its unique structural features and promising biological activities. The compound’s molecular framework integrates a 1,2,3-triazole moiety with a bpyridine scaffold, linked via an aldehyde functional group at the propyl chain. Such a design not only enhances its potential for interactions with biological targets but also opens avenues for further derivatization and optimization.
The 1,2,3-triazole ring is a well-documented pharmacophore in drug discovery, known for its ability to modulate various biological pathways. Its incorporation into the bpyridine core of this compound suggests potential applications in areas such as enzyme inhibition and receptor binding. The bpyridine moiety, on the other hand, is widely recognized for its role in medicinal chemistry due to its versatility in forming hydrogen bonds and metal coordination complexes. The presence of an aldehyde group at the propyl side chain provides an additional site for chemical modification, enabling the synthesis of analogs with tailored properties.
Recent studies have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The combination of 1,2,3-triazole and bpyridine in this molecule positions it as a candidate for exploring new pharmacological targets. For instance, research indicates that triazole-containing compounds can exhibit inhibitory effects on certain kinases and enzymes implicated in inflammatory and infectious diseases. Meanwhile, bpyridine derivatives have shown promise in anticancer therapies by targeting DNA replication and repair mechanisms.
Moreover, the structural features of 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanal make it an attractive scaffold for developing small-molecule probes. Such probes are invaluable tools in biochemical research for elucidating the mechanisms of drug action. The aldehyde functionality can be utilized for further derivatization into amides or imines, expanding the compound’s utility in synthetic chemistry. This adaptability is particularly valuable in medicinal chemistry pipelines where rapid iteration and optimization are essential.
In the context of contemporary drug discovery, computational methods have become indispensable for predicting the biological activity of novel compounds. Molecular docking simulations have been employed to assess how 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanal interacts with potential targets such as protein kinases and transcription factors. Preliminary results suggest that the compound exhibits favorable binding affinities with certain therapeutic targets, warranting further experimental validation.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the 1,2,3-triazole ring and subsequent functional group interconversions to introduce the aldehyde at the propyl side chain. Advances in catalytic systems have enabled more efficient and sustainable routes to such heterocyclic compounds. For example, transition-metal-catalyzed cross-coupling reactions have streamlined the assembly of complex molecular architectures.
From a medicinal chemistry perspective, 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanal exemplifies how structural innovation can lead to biologically active molecules. Its dual pharmacophoric features—combining a triazole scaffold with a bpyridine moiety—offer multiple opportunities for interaction with biological systems. This design philosophy aligns with current trends in drug discovery toward mult-target directed ligands (MTDLs), which aim to address complex diseases by modulating multiple pathways simultaneously.
The potential applications of this compound extend beyond academic research into industrial settings. Pharmaceutical companies are increasingly investing in libraries of heterocyclic derivatives due to their demonstrated efficacy in drug development programs. The versatility of 3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanal as a starting material makes it suitable for generating diverse chemical scaffolds through structure-based drug design (SBDD) or fragment-based drug discovery (FBDD) approaches.
In conclusion, 3-{3H-1,2,
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